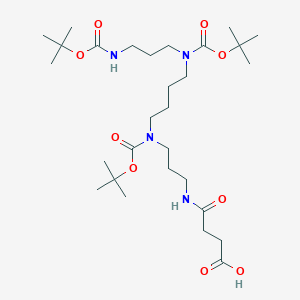

Spermine(BBBSuc)

Description

Properties

IUPAC Name |

4-[3-[(2-methylpropan-2-yl)oxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]butyl]amino]propylamino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H54N4O9/c1-27(2,3)40-24(37)31-17-13-21-33(26(39)42-29(7,8)9)19-11-10-18-32(25(38)41-28(4,5)6)20-12-16-30-22(34)14-15-23(35)36/h10-21H2,1-9H3,(H,30,34)(H,31,37)(H,35,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTBRKBZRJJGTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN(CCCCN(CCCNC(=O)CCC(=O)O)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H54N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Biology and Enzymology of Polyamine Metabolism

Biosynthetic Pathways of Spermine (B22157)

The synthesis of spermine is an anabolic process that builds upon the precursor molecule spermidine (B129725). This conversion is mediated by a series of enzymatic reactions, with the canonical pathway being dependent on S-Adenosylmethionine Decarboxylase.

S-Adenosylmethionine Decarboxylase (dcSAM) Dependent Pathways

The primary and most well-characterized pathway for spermine biosynthesis in eukaryotes and many bacteria relies on the enzymatic activity of S-Adenosylmethionine Decarboxylase (AdoMetDC or dcSAM). wikipedia.orgoup.com AdoMetDC is a key regulatory enzyme in the polyamine biosynthetic pathway. wikipedia.org It catalyzes the decarboxylation of S-adenosylmethionine (SAM) to produce decarboxylated S-adenosylmethionine (dcAdoMet). researchgate.netnih.gov This molecule, dcAdoMet, serves as the essential donor of the aminopropyl group required for the synthesis of both spermidine and spermine. nih.govnih.gov

Spermine Synthase (SMS) Catalysis and its Role in Aminopropyl Transfer

Spermine synthase (SMS) is the terminal enzyme in the dcSAM-dependent biosynthesis of spermine. ebi.ac.uk It is a highly specific aminopropyltransferase that catalyzes the transfer of an aminopropyl group from dcAdoMet to the N8 amine of spermidine, forming spermine and 5'-deoxy-5'-methylthioadenosine (MTA) as a byproduct. mdpi.comnih.govresearchgate.net This reaction is critical for producing spermine, a tetraamine essential for stabilizing DNA and RNA structures and regulating gene expression. researchgate.net

Structural and biochemical studies have shown that human spermine synthase is a homodimeric enzyme. researchgate.netnih.gov Each monomer has a catalytic domain where substrate binding and the aminopropyl transfer reaction occur. nih.govnih.gov A key residue, Asp276, is conserved among aminopropyltransferases and is crucial for catalysis; it deprotonates the N10-amino group of spermidine, facilitating its nucleophilic attack on the aminopropyl group of dcAdoMet. nih.gov The specificity of spermine synthase for spermidine as the acceptor molecule is high, distinguishing it from the related enzyme spermidine synthase, which uses putrescine as its primary acceptor. nih.gov Mutations in the human SMS gene lead to Snyder-Robinson syndrome, a condition characterized by a reduction in spermine levels and an accumulation of spermidine, highlighting the enzyme's critical physiological role. nih.govpsu.edu

Alternative and Convergent Biosynthetic Routes (e.g., Aspartate β-semialdehyde dependent pathways)

While the dcSAM-dependent pathway is the canonical route for spermine synthesis, research has identified alternative pathways, particularly in bacteria. nih.govelsevierpure.com This represents a case of convergent evolution, where different, non-homologous enzymes have evolved to produce the same biosynthetic product. nih.govelsevierpure.com A notable alternative is the aspartate β-semialdehyde (ASA)-dependent pathway. nih.govelsevierpure.com

In this route, spermine is synthesized from spermidine via the formation of a carboxyspermine intermediate. nih.govelsevierpure.com This process is dependent on two key enzymes: carboxyspermidine dehydrogenase (CASDH) and carboxyspermidine decarboxylase (CASDC). nih.govelsevierpure.comresearchgate.net These enzymes are also responsible for the ASA-dependent production of spermidine from putrescine. nih.govelsevierpure.com This pathway has been identified in various bacteria, including some species found in the human gut microbiota. elsevierpure.comresearchgate.net Furthermore, some bacteria possess hybrid biosynthetic pathways that utilize components from both the dcSAM- and ASA-dependent routes. nih.govelsevierpure.com In these hybrid systems, spermidine may be produced via the ASA-dependent route, while spermine is subsequently synthesized using the conventional dcAdoMet-dependent spermine synthase. nih.govelsevierpure.com

Catabolic Pathways of Spermine

The breakdown of spermine is as crucial as its synthesis for maintaining cellular polyamine levels. Catabolism prevents the accumulation of polyamines to toxic levels and allows for the recycling of precursors. This process primarily involves a two-step enzymatic cascade.

Spermidine/Spermine N1-Acetyltransferase (SSAT) Activity and Acetylation

The rate-limiting step in polyamine catabolism is initiated by Spermidine/Spermine N1-Acetyltransferase (SSAT), also known as SAT1. wikipedia.orgmdpi.com SSAT is a highly inducible enzyme that catalyzes the transfer of an acetyl group from acetyl-CoA to the N1-aminopropyl end of spermine and spermidine. mdpi.comphysiology.orgportlandpress.com This acetylation neutralizes the positive charges on the polyamines, which is a critical step for their subsequent degradation or export from the cell. mdpi.com

The resulting products are N1-acetylspermine and N1-acetylspermidine. portlandpress.comnih.gov The activity of SSAT is tightly regulated and can be induced by high levels of polyamines, serving as a feedback mechanism to control their intracellular concentrations. physiology.orgnih.gov The acetylated polyamines are then substrates for oxidation by polyamine oxidase or can be transported out of the cell. nih.gov Therefore, SSAT plays a pivotal role in polyamine homeostasis and is a key regulator of cellular polyamine content. physiology.orgnih.gov

Polyamine Oxidase (PAO) and Spermine Oxidase (SMO) Functions

Following acetylation, the catabolism of spermine continues through the action of flavin-dependent oxidases. There are two main types of these enzymes involved in polyamine degradation: N1-acetylpolyamine oxidase (PAO or APAO) and spermine oxidase (SMO). wikipedia.orgjohnshopkins.edu

PAO acts on the acetylated products of SSAT, specifically N1-acetylspermine and N1-acetylspermidine. nih.govmdpi.com It oxidizes N1-acetylspermine to produce spermidine and 3-acetamidopropanal. mdpi.com Similarly, it oxidizes N1-acetylspermidine to putrescine. nih.gov This "back-conversion" pathway allows for the recycling of polyamines. mdpi.com

In contrast, Spermine Oxidase (SMO) catalyzes the direct oxidation of spermine itself, without the need for prior acetylation. mdpi.comnih.gov SMO converts spermine directly into spermidine, 3-aminopropanal, and hydrogen peroxide (H2O2). nih.govmdpi.com The byproducts of both PAO and SMO reactions, particularly hydrogen peroxide and reactive aldehydes, can contribute to oxidative stress. mdpi.comnih.govwikipedia.org Both PAO and SMO are critical enzymes in polyamine catabolism, helping to regulate the intricate balance of these essential molecules within the cell. johnshopkins.eduresearchgate.net

Data Tables

Table 1: Key Enzymes in Spermine Biosynthesis

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Pathway |

| S-Adenosylmethionine Decarboxylase | AdoMetDC, dcSAM | S-adenosylmethionine (SAM) | Decarboxylated S-adenosylmethionine (dcAdoMet), CO2 | dcSAM-Dependent |

| Spermine Synthase | SMS | Spermidine, dcAdoMet | Spermine, 5'-methylthioadenosine (MTA) | dcSAM-Dependent |

| Carboxyspermidine Dehydrogenase | CASDH | Spermidine, Aspartate β-semialdehyde | Carboxyspermine | ASA-Dependent |

| Carboxyspermidine Decarboxylase | CASDC | Carboxyspermine | Spermine, CO2 | ASA-Dependent |

Table 2: Key Enzymes in Spermine Catabolism

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Pathway |

| Spermidine/Spermine N1-Acetyltransferase | SSAT, SAT1 | Spermine, Acetyl-CoA | N1-acetylspermine, CoA | Acetylation |

| N1-Acetylpolyamine Oxidase | PAO, APAO | N1-acetylspermine, O2, H2O | Spermidine, 3-acetamidopropanal, H2O2 | Oxidation |

| Spermine Oxidase | SMO | Spermine, O2, H2O | Spermidine, 3-aminopropanal, H2O2 | Direct Oxidation |

Mechanistic Enzymology of Spermine Oxidase (SMO)

Spermine oxidase (SMO) is a flavin-dependent enzyme that plays a crucial role in polyamine catabolism by specifically catalyzing the oxidation of spermine. wikipedia.org This reaction yields spermidine, 3-aminopropanal, and hydrogen peroxide. mdpi.com Mechanistic studies of human SMO have revealed a ping-pong kinetic mechanism. nih.gov The catalytic cycle can be described in a four-step kinetic scheme. nih.gov

The catalytic cycle of SMO involves two main half-reactions: a reductive half-reaction and an oxidative half-reaction. In the reductive half-reaction, spermine binds to the oxidized form of the enzyme (E-FAD) and is oxidized to spermidine and 3-aminopropanal, while the FAD cofactor is reduced to FADH2. The reduction of SMO by spermine in the absence of oxygen is a biphasic process. nih.gov The subsequent oxidative half-reaction involves the re-oxidation of the reduced enzyme (E-FADH2) by molecular oxygen, which produces hydrogen peroxide and regenerates the active, oxidized form of the enzyme. nih.gov

The active site of SMO contains several key polar residues that are crucial for substrate binding and catalysis. mdpi.com These include Glu188, Lys460, Tyr461, Tyr462, and Ser463, which are involved in a hydrogen bonding network that positions the spermine substrate within the active site. nih.gov A highly conserved histidine residue (His62 in the engineered human SMO model) is also thought to be important for the formation of this hydrogen bonding network. nih.gov The interaction between these residues and the substrate is critical for the proper orientation of spermine for catalysis.

The pH profile of SMO activity indicates that the triprotonated form of spermine is the active substrate for the enzyme. nih.gov The enzyme's active site has a preference for the unprotonated form of an amino acid residue with a pKa of approximately 7.4 for optimal binding of inhibitors. nih.gov

Table 1: Kinetic Parameters of Mouse Spermine Oxidase (mSMO)

| Parameter | Value |

|---|---|

| K_m (for spermine) | 170 µM |

| k_cat | 4.8 s⁻¹ |

This table displays the Michaelis constant (K_m) and catalytic rate constant (k_cat) for recombinant mouse spermine oxidase with spermine as the substrate.

Regulation of Intracellular Polyamine Homeostasis

The intracellular concentrations of polyamines are meticulously maintained through a complex interplay of biosynthesis, catabolism, and transport. mdpi.com This tight regulation is essential for normal cellular function, and its disruption is associated with various diseases. The regulatory mechanisms operate at multiple levels, including transcriptional, post-translational, and transport processes.

Transcriptional and Post-Translational Regulation of Metabolic Enzymes

The expression of genes encoding polyamine metabolic enzymes is subject to intricate transcriptional control. Transcription factors such as MYC, JUN, and FOS are known to regulate the expression of key enzymes in polyamine metabolism. nih.gov For instance, MYC can upregulate the expression of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. nih.gov In breast cancer, specific transcription factors like SPI1, IRF1, and IRF3 have been identified to regulate the expression of polyamine metabolic genes such as SRM, APRT, and SAT1 in a subtype-specific manner. nih.gov

Post-translational modifications also play a pivotal role in regulating the activity of polyamine metabolic enzymes. nih.gov These modifications can include proteolytic activation of enzyme precursors and dimerization, which can affect protein stability and intracellular localization. nih.govkaust.edu.sa For example, ODC levels are post-translationally regulated by antizyme 1, which binds to ODC monomers, preventing their dimerization into an active enzyme and targeting them for degradation. mdpi.com Polyamines themselves can influence post-translational modifications by acting as donors of aminobutyl groups for processes like the hypusination of the translation factor eIF5A. nih.gov

Polyamine Transport Mechanisms (e.g., ATP13A2, ATP13A3)

Polyamine transport across cellular membranes is a critical component of maintaining polyamine homeostasis. Recent research has identified members of the P5B-type ATPase family, specifically ATP13A2 and ATP13A3, as major determinants of mammalian polyamine uptake. parkinsonsroadmap.org These transporters are localized to the endo-lysosomal system and are involved in the export of polyamines from the lumen of these organelles into the cytosol. researchgate.netresearchgate.net

ATP13A2 has been established as a lysosomal polyamine exporter with a high affinity for spermine and spermidine. psu.edu Its transport function is crucial for clearing polyamines that enter the cell via endocytosis. Loss-of-function mutations in ATP13A2 are associated with a spectrum of neurodegenerative disorders, highlighting its importance in neuronal health. psu.edu High-resolution cryo-electron microscopy structures of human ATP13A2 have provided insights into its transport cycle and the structural basis for its polyamine specificity. nih.gov The structures reveal a narrow, elongated cavity within the transmembrane domain where a polyamine molecule binds. nih.gov

ATP13A3 also functions as a polyamine transporter and appears to facilitate a faster and more robust cellular uptake of polyamines compared to ATP13A2. parkinsonsroadmap.org While both transporters have overlapping functions, they exhibit some differences in substrate specificity. ATP13A2 preferentially transports spermine and spermidine analogues, whereas ATP13A3 mainly stimulates the uptake of putrescine and spermidine conjugates. parkinsonsroadmap.org ATP13A2 is primarily located in late endosomes and lysosomes, while ATP13A3 is found in early and recycling endosomes. nih.gov

The transport mechanism mediated by these P5B-ATPases is thought to be a two-step process. First, polyamines are taken into the cell through endocytosis. Subsequently, ATP13A2 and ATP13A3 transport the endocytosed polyamines from the endo-lysosomal lumen into the cytosol. nih.gov

Role of Antizymes in Ornithine Decarboxylase (ODC) Degradation

Ornithine decarboxylase (ODC), the initial and rate-limiting enzyme in polyamine biosynthesis, is a key target for negative feedback regulation by polyamines. This regulation is mediated by a family of small proteins called antizymes. microbialcell.com When intracellular polyamine levels are high, the synthesis of antizyme is induced through a unique ribosomal frameshifting mechanism. researchgate.net

Antizyme regulates ODC in a twofold manner: it inhibits ODC activity and promotes its degradation. microbialcell.com Antizyme binds to ODC monomers, preventing the formation of the active ODC homodimer. researchgate.netnih.gov This binding event also induces a conformational change in ODC, exposing a cryptic degradation signal in its C-terminal region. researchgate.netnih.gov

The exposed C-terminal domain of ODC is then recognized by the 26S proteasome, leading to the degradation of ODC in an ATP-dependent but ubiquitin-independent manner. nih.govembopress.orgtandfonline.com This is an unconventional mechanism, as most proteins targeted for proteasomal degradation are first tagged with ubiquitin. microbialcell.com The interaction with antizyme enhances the association of ODC with the proteasome but does not affect the rate of its processing once bound. embopress.org Polyamines can directly enhance this antizyme-mediated degradation of ODC by the proteasome. researchgate.net

The structural basis for the interaction between ODC and antizyme has been elucidated through crystal structures of the human ODC-antizyme complex. researchgate.netnih.gov These structures reveal that antizyme sterically blocks ODC homodimerization and induces a global conformational change in ODC, leading to the exposure of its C-terminal degradation signal. researchgate.net

Synthesis and Chemical Modifications of Spermine Analogues

The development of synthetic analogues of spermine and other polyamines has been a valuable strategy for both studying the biological roles of these molecules and for developing potential therapeutic agents, particularly in the context of cancer. frontiersin.orgresearchgate.net

Design Principles for Biologically Active Analogues and Derivatives

The design of biologically active spermine analogues is guided by several key principles aimed at modulating their interaction with polyamine metabolic enzymes and transport systems, as well as their effects on cellular processes. Structure-activity relationship studies have shown that the biological activity of linear polyamine analogues is highly dependent on the length of the carbon chains and the nature of the substituents on the terminal nitrogen atoms. nih.govacs.org

Key design strategies include:

Modification of the Polyamine Backbone: Altering the length of the polymethylene chains between the nitrogen atoms can significantly impact the analogue's activity. There appears to be an optimal chain length for various biological effects. nih.gov Introducing modifications within the backbone, such as incorporating aromatic or cyclic structures, can also influence activity.

Substitution at Terminal Nitrogens: The size and nature of the alkyl groups on the terminal nitrogens are critical. Larger N-alkyl groups tend to decrease the activity of the compound. nih.govacs.org

Introduction of Functional Groups: The synthesis of spermine derivatives often involves the introduction of various functional groups to alter their properties. This can include acylation, alkylation, or the attachment of fluorescent tags for research purposes. nih.govsemanticscholar.org The use of protecting groups is often necessary to achieve selective modification of the different amino groups in the spermine molecule. nih.gov

Conformational Restriction: Introducing conformational constraints into the flexible polyamine backbone can lead to analogues with enhanced biological activity and selectivity.

The goal of these modifications is often to create analogues that can effectively compete with natural polyamines for transport into cells and for binding to intracellular sites, thereby disrupting normal polyamine homeostasis and inhibiting cell growth. acs.org

Synthetic Methodologies for Spermine-Based Compounds

The unique linear structure and polycationic nature of spermine have made it a valuable scaffold for the development of diverse bioactive molecules. Synthetic methodologies have been established to modify the spermine backbone, yielding derivatives with tailored properties. These include C-methylated, diacetylated, amphiphilic, and phosphoramidite compounds, each requiring specific synthetic strategies.

C-methylated Spermine: The introduction of methyl groups onto the carbon backbone of polyamines can influence their metabolic stability and interaction with biological targets. researchgate.net The synthesis of C-methylated spermine analogs can be achieved through multi-step processes. One approach involves the alkylation of N-nosylated amine derivatives, which has been successfully used to prepare symmetrical 1,12-bis-methylated analogs of spermine. researchgate.net This method provides good control over the position of methylation and allows for the production of gram-scale quantities of the target compounds. researchgate.net The general strategy often involves the use of protecting groups to ensure selective modification, followed by deprotection to yield the final C-methylated spermine derivative. nih.gov

Diacetylated Spermine: Acetylated polyamines, such as N¹,N¹²-diacetylspermine, are endogenous metabolites formed by the action of spermidine/spermine N¹-acetyltransferase (SAT1/2). mdpi.comresearchgate.net While biological pathways are well-studied, chemical synthesis provides access to these compounds for research purposes. The synthesis generally involves the selective acylation of the primary amino groups of spermine. This requires an orthogonal protection strategy where the secondary amines are protected (e.g., with Boc groups), allowing the terminal primary amines to react with an acetylating agent like acetyl chloride or acetic anhydride. Subsequent deprotection of the secondary amines under acidic conditions yields the desired N¹,N¹²-diacetylspermine. mdpi.com

Amphiphilic Spermine: Amphiphilic spermine derivatives, which contain both a hydrophilic polyamine head and a hydrophobic tail, are of significant interest for gene delivery applications. rsc.orgnih.gov Their synthesis involves conjugating the spermine moiety to various lipophilic groups such as fatty acids, steroids (e.g., cholesterol), or long-chain alkyl groups. nih.govresearchgate.net

Poly(β-amino ester)s (PBAEs): One method involves the Michael addition reaction of tri-Boc-protected spermine and a hydrophobic amine (e.g., decylamine) with an acrylate monomer like 1,4-butanediol diacrylate. rsc.orgnih.govresearchgate.net This polymerization is followed by the removal of the Boc protecting groups with an acid such as trifluoroacetic acid (TFA) to yield the final amphiphilic polymer. nih.gov

Lipid Conjugates: The Fukuyama reaction is another key method used to synthesize spermine-lipid conjugates. nih.gov This involves the reaction of regioselectively protected spermine with bromo derivatives of lipids, such as cholesterol, followed by deprotection. nih.gov

These synthetic approaches allow for the creation of a library of amphiphilic spermine compounds with varying hydrophobic tails and linker chemistries, enabling the optimization of properties for specific applications like siRNA delivery. rsc.orgresearchgate.net

Spermine Phosphoramidites: The synthesis of spermine-modified oligonucleotides is enabled by the creation of a spermine phosphoramidite synthon. This specialized chemical building block is designed for use in automated, solid-phase oligonucleotide synthesizers. nih.govglenresearch.com The synthesis of the protected spermine phosphoramidite is a multi-step process that starts from spermine and takes approximately two to three weeks to produce on a multi-gram scale. nih.gov This synthon allows for the iterative coupling of spermine units to the 5' or 3' end of a growing oligonucleotide chain, in a manner similar to standard nucleotide phosphoramidites. glenresearch.comgenelink.com A coupling time of three minutes is typically efficient for incorporating the spermine amidite during synthesis. glenresearch.comglenresearch.com

| Derivative Type | Key Reactants/Precursors | Primary Reaction Type | Key Methodological Features |

|---|---|---|---|

| C-methylated | N-nosylated spermine precursors, Alkylating agents | Alkylation | Utilizes protecting groups for regioselectivity; allows for gram-scale synthesis. researchgate.net |

| Diacetylated | Spermine, Acetylating agent (e.g., Acetic anhydride), Amine protecting groups (e.g., Boc) | Acylation | Requires orthogonal protection of secondary amines to achieve selective N¹,N¹²-diacetylation. mdpi.com |

| Amphiphilic (PBAE) | Protected spermine, Hydrophobic amine (e.g., Decylamine), Diacrylate monomer | Michael Addition | Polymerization reaction followed by deprotection; creates polymers for nucleic acid delivery. rsc.orgnih.gov |

| Amphiphilic (Lipid) | Protected spermine, Bromo-derivatized lipids (e.g., Cholesterol) | Fukuyama Reaction | Condensation reaction to conjugate spermine to lipophilic moieties. nih.gov |

| Phosphoramidite | Spermine, Protecting groups (e.g., DMT), Phosphitylating agent | Multi-step organic synthesis | Creates a stable synthon for use in automated solid-phase oligonucleotide synthesis. nih.govglenresearch.com |

Oligospermine Modification of Oligonucleotides and Nucleic Acid Conjugates

The conjugation of oligospermine chains to oligonucleotides represents a powerful strategy to modulate their physicochemical and biological properties. researchgate.net This modification is most efficiently achieved using the spermine phosphoramidite synthon in an automated DNA/RNA synthesizer. nih.govglenresearch.com The process allows for the controlled, iterative addition of multiple spermine units to either the 3' or 5' terminus of the nucleic acid. genelink.com

The resulting oligospermine-oligonucleotide conjugates, often referred to as Zip Nucleic Acids (ZNA®), possess a polycationic spermine tail attached to the polyanionic oligonucleotide backbone. glenresearch.com This unique structure fundamentally alters the molecule's properties. The primary effect of the cationic oligospermine moiety is to reduce the electrostatic repulsion between the modified oligonucleotide and its complementary target strand, which are both negatively charged. glenresearch.comgenelink.com This leads to a significant increase in binding affinity and thermal stability of the resulting duplex. nih.gov

Beyond enhancing hybridization, oligospermine conjugation confers other advantageous properties. These conjugates show increased resistance to degradation by nucleases. biosyn.com Furthermore, the cationic nature of the spermine tail can facilitate the cellular uptake of the oligonucleotide, in some cases allowing for carrier-free entry into cells for applications like antisense therapy or RNA interference. glenresearch.combiosyn.com For instance, an otherwise non-functional DNA molecule was reported to gain antisense activity after the addition of six spermine units, with activity observed even in the absence of a cationic lipid transfection agent. glenresearch.comglenresearch.com

The covalent conjugation of spermine has also been applied to Peptide Nucleic Acids (PNAs), which are DNA mimics with a neutral amide backbone. Attaching spermine to the C-terminus of a PNA was shown to improve its aqueous solubility and increase its binding strength to complementary DNA by a factor of 20. nih.gov This modification accelerates the association kinetics due to the favorable electrostatic interactions between the cationic spermine and the anionic DNA. nih.gov

| Property | Effect of Oligospermine Modification | Underlying Mechanism | Research Finding/Application Note |

|---|---|---|---|

| Hybridization Affinity (Tₘ) | Significant Increase | Reduction of electrostatic repulsion between anionic backbones. glenresearch.com | Tₘ increases by 4-7°C per spermine unit for short oligos; effect is tunable. biosyn.com |

| Nuclease Resistance | Increased | Steric hindrance and/or altered conformation may protect phosphodiester bonds. | Oligospermine-siRNA conjugates are more resistant to degradation in serum. biosyn.com |

| Cellular Uptake | Enhanced / Carrier-Free Delivery | Electrostatic interaction between the polycationic conjugate and anionic cell membranes. | ZNA®-modified oligos can achieve antisense effects without transfection agents. glenresearch.comglenresearch.com |

| Aqueous Solubility (for PNA) | Improved | The hydrophilic, charged spermine moiety overcomes the poor solubility of the neutral PNA backbone. | Spermine conjugation addresses the limitation of PNA self-organization in aqueous systems. nih.gov |

| Binding Kinetics (for PNA) | Accelerated | Favorable electrostatic interactions guide the conjugate to the target DNA. | A 2-fold acceleration in the bimolecular association process was observed for spPNA:DNA hybrids. nih.gov |

Molecular Interactions and Structural Biology of Spermine and Its Derivatives

Interactions with Nucleic Acids

Spermine (B22157), a ubiquitous polyamine, plays a crucial role in various cellular processes through its interaction with nucleic acids. plos.org At physiological pH, spermine carries multiple positive charges, enabling it to bind to the negatively charged phosphate (B84403) backbone of DNA primarily through nonspecific electrostatic interactions and hydrogen bonds. plos.org These interactions are fundamental to its ability to modulate DNA structure and function.

The binding of spermine to DNA is not entirely random and exhibits certain sequence and structural preferences. pnas.orgnih.gov Theoretical and experimental studies have shown that spermine can interact with both the major and minor grooves of the DNA double helix. plos.orgpnas.orgpnas.org

Computational studies using molecular mechanics have revealed that spermine binding in the major groove of B-DNA can be a highly favorable interaction, particularly in sequences with alternating purines and pyrimidines. oup.comnih.govcapes.gov.br This interaction is stabilized by the formation of hydrogen bonds between the proton-donating amino groups of spermine and proton-accepting sites on the DNA bases. pnas.orgpnas.org A significant consequence of this binding is the induction of DNA bending. pnas.orgpnas.orgoup.comnih.govcapes.gov.brresearchgate.net The DNA helix bends over the spermine molecule, which becomes encased in a deepened and narrowed major groove. oup.com This bending is not a sharp kink but rather a smooth curvature over several base pairs. pnas.org The extent of this bending has been shown to be sequence-dependent, with alternating purine-pyrimidine sequences showing more significant bending compared to homopolymeric sequences. oup.comnih.govcapes.gov.brresearchgate.net

Molecular dynamics simulations have further elucidated these interactions, showing that in a heteropolymer like (dGdC)5-(dGdC)5, a spermine-induced bend is maintained, and the spermine molecule remains closely associated with the major groove. researchgate.net In contrast, with a homopolymer like d(G)10-d(C)10, spermine tends to move away from the major groove floor and interact more nonspecifically. researchgate.net This suggests a sequence-specific nature to the strong, bending-inducing interactions in the major groove. researchgate.net

Spermine also interacts with the minor groove of DNA. plos.orgpnas.org These interactions are generally considered less favorable than the major groove bridging that causes significant bending. oup.comnih.govcapes.gov.br The favorability of minor groove interactions depends on the position of the spermine molecule within the groove, with binding near the floor of the groove being more stable. oup.comnih.govcapes.gov.br

A key aspect of spermine's interaction with DNA is its association with the phosphate backbone. oup.com The positively charged amine groups of spermine neutralize the negative charges of the phosphate groups, which is a primary driving force for binding. plos.org While some models propose that spermine can bind solely along the phosphate backbone, energy minimization studies suggest this is the least favorable mode of interaction compared to groove binding. oup.comnih.govcapes.gov.br However, even in groove-binding modes, the association with the phosphate backbone is crucial for stabilizing the complex. oup.com In certain DNA conformations, such as those with altered backbone geometries, the electrostatic interactions with the phosphate groups can be enhanced, leading to a stronger association. oup.com

| Interaction Site | Preferred Sequence Type | Key Features | Consequence |

| Major Groove | Alternating Purine-Pyrimidine | Hydrogen bonding with bases, encasement of spermine | Significant DNA bending pnas.orgpnas.orgoup.comnih.govcapes.gov.brresearchgate.net |

| Minor Groove | A-tracts | Localization near the groove floor, influenced by groove width | Stabilization of altered DNA conformation oup.comnih.govcapes.gov.broup.com |

| Phosphate Backbone | General (Nonspecific) | Electrostatic attraction | Charge neutralization, general stabilization of DNA plos.orgoup.com |

One of the most well-documented effects of spermine on DNA is its ability to induce conformational changes, leading to condensation and aggregation. pnas.orgoup.comoup.com This process is critical for the packaging of DNA within cells and viruses. rcsb.org

At low concentrations, spermine can induce the shrinkage and compaction of individual DNA molecules. mdpi.comdoshisha.ac.jpnih.gov As the concentration of spermine increases, it can lead to the formation of more complex structures, including flower-like assemblies of multiple DNA molecules and eventually tightly packed condensates. doshisha.ac.jpnih.gov This condensation is driven by the neutralization of the negative charges on the DNA backbone by the positively charged spermine, which reduces the electrostatic repulsion between DNA segments and can even lead to an attractive force between them. researchgate.net

The ability of spermine to condense DNA is influenced by the DNA sequence. oup.com For instance, the attractive interaction between DNA molecules mediated by spermine is stronger for DNA with a higher AT content. oup.com The process of condensation can result in highly organized structures, such as toroidal and spheroidal particles, where the DNA is arranged in a columnar hexagonal array. oup.com These condensed structures can exist in metastable states, with the specific supramolecular structure depending on the conditions of their formation. oup.com

Spermine can also facilitate the transition of DNA between different helical forms, such as from B-DNA to A-DNA or Z-DNA. pnas.orgoup.com For example, at certain concentrations, spermine can induce a conformational change in an oligodeoxyribonucleotide containing an estrogen response element to a structure with features of A-DNA. oup.com At higher concentrations, a chirally packed, condensed form is produced. oup.com The ability of spermine to stabilize different DNA conformations with minimal energy barriers allows for dynamic inter-conversion between them. plos.org

The interaction of spermine with DNA has significant implications for various DNA-related cellular processes. By altering DNA conformation and accessibility, spermine can modulate the activity of enzymes and other proteins that act on DNA.

Spermine can interfere with the action of DNA intercalating drugs, such as Actinomycin (B1170597) D (ACTD). plos.orgnih.gov ACTD is an anticancer agent that functions by inserting its planar phenoxazone ring between adjacent base pairs in the DNA, particularly at GpC sequences, thereby inhibiting transcription and replication. plos.orgcreative-biolabs.com

Research has shown that spermine can attenuate the binding of ACTD to DNA. plos.orgnih.govresearchgate.net It interferes with the access of ACTD to the minor groove and can affect the hydrogen bonding between the drug and the DNA. plos.org This interference reduces the stabilizing effect of ACTD on the DNA duplex. plos.org

Furthermore, the presence of spermine can counteract the inhibitory effects of ACTD on enzymatic processes. In vitro studies have demonstrated that increasing concentrations of spermine can rescue the activity of RNA and DNA polymerases that have been inhibited by ACTD. plos.org This suggests that by competing for binding sites or altering the DNA conformation, spermine can reduce the efficacy of intercalating agents. plos.org Conversely, depleting intracellular polyamines has been shown to enhance the inhibitory effect of ACTD on transcription and DNA replication in cancer cell lines. plos.orgnih.gov

Effects on DNA-Related Processes

Modulation of Transcription and DNA Replication

Spermine (BBBSuc) is implicated in the regulation of crucial cellular processes such as DNA transcription and replication, often through its interactions with the DNA duplex and its influence on DNA-binding molecules. Polyamines can stabilize nucleic acids and modulate the activity of transcription factors, which in turn affects the expression of genes essential for cell cycle control. researchgate.net

Research has shown that spermine can counteract the inhibitory effects of certain DNA-intercalating agents. nih.govnih.gov For instance, the anticancer drug actinomycin D (ActD) inhibits transcription and replication by binding to DNA. nih.gov Studies have demonstrated that spermine can interfere with this binding. nih.govnih.gov The presence of spermine was found to attenuate the ActD-induced inhibition of both transcription and DNA replication in vitro and within various cancer cell lines. nih.govnih.gov This suggests that by competing with or displacing such agents, spermine can restore the template function of DNA for polymerases.

Conversely, depleting intracellular levels of spermine and its precursor, spermidine (B129725), has been shown to cause a rapid and total arrest in protein synthesis (translation), while notably not inhibiting DNA replication or transcription. pnas.org This highlights that while spermine is not strictly required for the transcriptional or replicational machinery to function, its presence modulates these processes, particularly in the context of challenges from DNA-binding inhibitors.

| Condition | Effect on Transcriptional Activity | Spermine Concentration | Reference |

|---|---|---|---|

| T7 RNA polymerase + 10 µM Actinomycin D | Total inhibition of transcription | 0 mM | nih.gov |

| T7 RNA polymerase + 10 µM Actinomycin D | ~60% rescue of transcriptional activity | 0.1 - 0.2 mM | nih.gov |

Role in DNA and Chromatin Aggregation and Isolation

The polycationic nature of spermine at physiological pH is fundamental to its role in DNA and chromatin condensation. sigmaaldrich.comhimedialabs.com This property is widely utilized in molecular biology for the precipitation and isolation of DNA from solutions. sigmaaldrich.comhimedialabs.com Spermine effectively induces the aggregation and precipitation of DNA fragments that are over 100 base pairs long. sigmaaldrich.com

Spermine plays a significant role in organizing DNA within the cell nucleus by promoting the compaction of chromatin. sigmaaldrich.complos.org It can induce the aggregation of native chromatin and has been shown to partially mimic the function of histone H1 in condensing chromatin that lacks this linker histone. nih.gov The mechanism is thought to be dominated by local electrostatic attractions, where the positively charged spermine molecules form bridges between negatively charged DNA phosphate groups. nih.gov This "ion-bridging" model applies generally to various forms of DNA, including double-stranded, single-stranded, and chromatin fragments. nih.gov

The aggregation process is sensitive to the ratio of spermine to DNA phosphate groups. Studies have shown that small changes in spermine concentration can lead to major shifts in chromatin compaction levels. plos.org Interestingly, the charge of the resulting aggregate can vary; while spermine-induced dsDNA aggregates tend to remain neutral, aggregates of nucleosome core particles can become positively charged at higher spermine concentrations, likely due to the presence of positively charged histone tails. nih.gov This suggests that local fluctuations in spermine levels could create domains of either positively or negatively charged chromatin within the nucleus. nih.gov

| Substrate | Spermine/Phosphate (Sp/P) Ratio for Aggregation | Observation | Reference |

|---|---|---|---|

| Native Chromatin | 0.15 | Induces aggregation at low ionic strength. | nih.gov |

| H1-Depleted Chromatin | 0.3 | Spermine can partially mimic histone H1's role in condensation. | nih.gov |

| Permeabilised HeLa Cells | 0.2 - 0.4 mM | Induces chromatin compaction equivalent to 6-8 mM of divalent cations. | plos.org |

RNA Interactions and Structural Stabilization

Spermine's interactions are not limited to DNA; it also plays a crucial role in the structure and function of RNA. sigmaaldrich.com Due to its polycationic nature, spermine binds to the negatively charged phosphate backbone of RNA, leading to significant structural stabilization. nih.govethz.ch This stabilization is evidenced by its ability to increase the melting temperature (T_m) of RNA duplexes, with research indicating that spermine and spermidine are more effective in this regard than divalent cations like magnesium. nih.govethz.ch

The interaction can also induce conformational changes in RNA. For example, spermine promotes base stacking in single-stranded RNA sequences like polyU. nih.govethz.ch While there have been differing reports on spermine's binding preference for various single-stranded RNAs, its ability to stabilize RNA structures is well-documented. nih.govethz.ch

Spermine's stabilizing effects extend to RNA-DNA hybrids, which is a critical factor in the context of antisense therapies. nih.gov Studies on hybrids formed between a 21-mer oligodeoxyribonucleotide (targeting c-myc mRNA) and its complementary RNA strand showed dramatic increases in thermal stability in the presence of polyamines. nih.gov Spermine and spermidine were found to be the most effective among the natural polyamines in stabilizing these hybrid helices. nih.gov Circular dichroism spectroscopy revealed that the hybrids adopt a conformation close to A-form DNA in the presence of polyamines. nih.gov

| Nucleic Acid Hybrid | Condition | Melting Temperature (T_m) | Reference |

|---|---|---|---|

| RNA-PODNA | No Polyamine | 41 ± 1 °C | nih.gov |

| RNA-PODNA | + 25 µM Hexamine Analogue of Spermine | 80 °C | nih.gov |

| RNA-PSDNA | No Polyamine | 35 ± 1 °C | nih.gov |

| RNA-PSDNA | + 25 µM Hexamine Analogue of Spermine | 78 °C | nih.gov |

Interactions with Proteins and Enzymes

Direct Binding to Proteins and Protein Complexes

Spermine interacts with proteins through various modes, leveraging its size, flexibility, and positive charge. researchgate.net These interactions can range from reversible electrostatic associations with negatively charged surface patches to more specific binding within pockets, which can modulate protein conformation and function. researchgate.net Spermine's ability to "mask" negative charges or "bridge" different sites on a protein or between proteins can influence protein-protein interactions and trigger conformational shifts. researchgate.net

A key example of spermine's influence is seen in the initiation of protein synthesis in mammalian mitochondria. Spermine stimulates the binding of the initiator fMet-tRNA to the 55S mitochondrial ribosome. nih.gov This stimulation occurs independently of the concentration of mitochondrial initiation factors, suggesting that spermine's primary effect is on the direct interaction between the fMet-tRNA and the ribosome, rather than on the factors themselves. nih.gov Spermine also enhances the binding of fMet-tRNA to the small ribosomal subunit, reinforcing the idea that it directly facilitates the formation of the initiation complex. nih.gov Furthermore, spermine is known to affect the translation of specific enzymes, such as having a greater effect on the translation of S-adenosylmethionine decarboxylase (AMD1) compared to spermidine. mdpi.com

Modulation of Enzyme Activity (e.g., Neuronal Nitric Oxide Synthase inhibition)

Spermine acts as a significant modulator of the activity of numerous enzymes. A prominent and well-studied example is its inhibition of neuronal nitric oxide synthase (nNOS). nih.govsigmaaldrich.comresearchgate.net Sharing structural similarities with L-arginine, the substrate for nNOS, polyamines can compete for binding and inhibit the enzyme's activity. nih.govresearchgate.net The inhibitory potency follows the order spermine > spermidine > putrescine. nih.govresearchgate.net This inhibition has been observed in cytosolic preparations of rat cerebellum and is dose-dependent. nih.govportlandpress.com

The modulatory effects of spermine are diverse and context-dependent:

Inhibition: Besides nNOS, spermine inhibits other enzymes like adenylate cyclase. In fibroblast membrane preparations, spermine caused a 50% inhibition of basal adenylate cyclase activity at a concentration of 10⁻⁶ M. nih.gov

Activation: In contrast, spermine has been shown to increase the mRNA levels and activity of glutathione (B108866) S-transferase (GST) in the ileum of piglets. rsc.org

Complex Modulation: In a novel conjugate system, the enzymatic activity of β-lactamase was first increased by attaching it to a long DNA molecule. The subsequent addition of spermine compacted the DNA, which in turn decreased the enzyme's activity back to its baseline level, demonstrating a regulated, structural-based modulation. baigllab.com

The catalytic activity of spermine oxidase (SMOX), an enzyme that catabolizes spermine, is itself modulated by electrostatic interactions with its substrate. mdpi.com

| Enzyme | Effect of Spermine | Context/Observation | Reference |

|---|---|---|---|

| Neuronal Nitric Oxide Synthase (nNOS) | Inhibition | Inhibits conversion of L-arginine to L-citrulline. Potency: spermine > spermidine > putrescine. | nih.govresearchgate.net |

| Adenylate Cyclase | Inhibition | 50% inhibition of basal activity at 10⁻⁶ M spermine. | nih.gov |

| Glutathione S-transferase (GST) | Activation | Increased mRNA levels and activity in piglet ileum. | rsc.org |

| β-lactamase-DNA Conjugate | Inhibition (of enhanced activity) | Compacts DNA, reducing the activity of the DNA-enzyme conjugate. | baigllab.com |

Influence on Protein Crystallization

The process of forming high-quality crystals of proteins and other macromolecules for structural analysis is often challenging, and additives are frequently used to facilitate success. Spermine is one such additive that has been used in the crystallization of proteins and protein complexes. sigmaaldrich.com Its presence is noted in over 100 entries in the Protein Data Bank (PDB ID: SPM), indicating its utility in structural biology. iucr.org

Polyamines like spermine can positively influence crystallization in several ways. By binding to surface pockets, they can stabilize a protein, reduce its conformational flexibility, and promote a homogenous molecular population, all of which are conducive to forming an ordered crystal lattice. iucr.org However, the effect of spermine is highly specific to the target macromolecule. For example, while it has been successfully used in many cases, one study found that spermine led to cracking in crystals of hen egg-white lysozyme (B549824) (HEWL). free.fr In the same study, other synthetic polyamines were shown to improve the crystal habit of tRNA, highlighting the nuanced and specific nature of these interactions. free.frresearchgate.net The ability of spermine and related compounds to assist in neutralizing surface charges and mediating crystal contacts makes them a valuable tool in the difficult process of macromolecular crystallization.

Interactions with Ion Channels and Receptors

Spermine, a ubiquitous polyamine, plays a significant role in modulating the activity of various ion channels and receptors, thereby influencing a wide range of physiological processes. Its charged nature at physiological pH allows it to interact with negatively charged residues within these protein complexes, leading to complex and multifaceted effects.

NMDA Receptor Complex Modulation

The N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory synaptic transmission, is a primary target for spermine modulation. Spermine interacts with a specific polyamine recognition site on the NMDA receptor complex, which is distinct from the binding sites for glutamate (B1630785), glycine, magnesium ions (Mg²⁺), and zinc ions (Zn²⁺). nih.gov This interaction results in a complex modulation of receptor function, exhibiting both agonistic and antagonistic effects. rndsystems.com

Research has identified several distinct effects of spermine on NMDA receptor activity:

Glycine-Independent Stimulation : Spermine can enhance the whole-cell currents evoked by saturating concentrations of glutamate and glycine. nih.gov This potentiation of the NMDA response occurs, at least in part, by increasing the apparent affinity of the receptor for glycine. pnas.org

Increased Open-Channel Blocker Binding : The binding of open-channel blockers, such as MK-801, to the NMDA receptor is increased in the presence of spermine. nih.govosti.gov This suggests that spermine promotes the open state of the channel.

Voltage-Dependent Channel Block : Spermine can act as a weak, voltage-dependent channel blocker by binding within the ion channel pore. nih.gov This site is thought to be near or overlapping with the binding site for extracellular Mg²⁺. nih.gov

Reduced Glutamate Sensitivity : At certain NMDA receptor subtypes, specifically those containing the NR2B subunit, spermine can reduce the sensitivity to glutamate, likely by decreasing the receptor's affinity for this neurotransmitter. nih.gov This effect is not observed in receptors containing NR2A, NR2C, or NR2D subunits. nih.gov

The modulatory effects of spermine on the NMDA receptor are summarized in the table below:

| Effect of Spermine on NMDA Receptor | Mechanism of Action | Receptor Subunit Specificity |

| Potentiation of NMDA response | Increases the apparent affinity for glycine. pnas.org | General |

| Increased open-channel blocker binding | Promotes the open state of the channel. nih.govosti.gov | General |

| Voltage-dependent channel block | Binds within the ion channel pore. nih.gov | General |

| Reduced glutamate sensitivity | Decreases the affinity for glutamate. nih.gov | NR1/NR2B nih.gov |

Voltage-Activated Calcium Channel Blockade

Spermine also interacts with and blocks voltage-activated calcium channels (VACCs), which are crucial for a variety of cellular functions, including muscle contraction and neurotransmitter release.

Studies on guinea-pig intestinal smooth muscle have shown that spermine inhibits the inward calcium current in a concentration-dependent manner. nih.gov This blockade of Ca²⁺ current is responsible for the inhibition of action potential generation and subsequent muscle contractions. nih.gov

Further research on rat superior cervical ganglion neurons has provided more detailed insights into the mechanism of VACC inhibition by spermine. Key findings include:

Concentration-Dependent Inhibition : Spermine inhibits VACCs in a concentration-dependent manner, with a reported IC50 value of 4.7 ± 0.7 mM. tandfonline.comnih.gov

Shift in Activation Voltage : The inhibition is caused by a shift in the half-activation voltage (V₀.₅) of the VACCs to more depolarized potentials. tandfonline.comnih.gov This means that a stronger depolarization is required to open the channels in the presence of spermine.

Reduction in Permeability : Spermine also reduces the total permeability of the VACCs to calcium ions. tandfonline.comnih.gov

Surface Charge Screening : The inhibitory effects of spermine can be largely explained by a model involving the screening of negative surface charges on the extracellular face of the channel. tandfonline.comnih.gov This screening effect alters the local electric field sensed by the channel's voltage sensor.

The inhibitory effects of spermine on different types of voltage-activated calcium channels are detailed in the following table:

| Channel Type | Organism/Tissue | Key Findings |

| L-type Calcium Channels | Guinea-pig intestinal smooth muscle | Spermine blocks the inward Ca²⁺ current in a concentration-dependent manner (0.1-1 mM). nih.gov The block is not associated with a shift in the current-voltage relationship's peak or changes in steady-state activation and inactivation. nih.gov |

| Voltage-Activated Calcium Channels (General) | Rat superior cervical ganglion neurons | Spermine inhibits VACCs with an IC50 of 4.7 ± 0.7 mM. tandfonline.comnih.gov The mechanism involves a shift in the half-activation voltage to more depolarized potentials and a reduction in total VACC permeability. tandfonline.comnih.gov |

Cellular and Subcellular Mechanisms of Action of Spermine and Its Analogues

Regulation of Cell Growth and Proliferation Mechanisms

Polyamines, including spermine (B22157), are essential for cell growth and proliferation. Their intracellular concentrations are tightly regulated, and disruptions in polyamine homeostasis can significantly impact cell cycle progression and the expression of key regulatory proteins.

Influence on Cell Cycle Progression (e.g., G0/G1 Phase Arrest)

Spermine and its analogues have been shown to exert significant control over cell cycle progression, often inducing a halt in the G0/G1 phase. nih.govembopress.org This arrest prevents cells from entering the S phase, the period of DNA synthesis, thereby inhibiting proliferation. nih.govnih.gov Studies on various cell lines, including human melanoma cells, have demonstrated that treatment with spermine analogues leads to an accumulation of cells in the G0/G1 phase and a corresponding depletion of cells in the S phase. nih.gov This effect is a key mechanism behind the anti-proliferative properties of these compounds.

A deficiency in cellular polyamines can also lead to a delay in cell cycle progression, with a notable arrest at the G1 to S phase transition. nih.gov Conversely, supplementation with spermidine (B129725), a precursor to spermine, can partially rescue cells from this inhibitor-induced G1 arrest, further highlighting the critical role of polyamines in regulating this phase of the cell cycle. nih.gov In some cases, a less restrictive block at the G2 phase has also been observed following treatment with certain spermine analogues. nih.gov

The ability of spermine and its analogues to induce cell cycle arrest is a critical aspect of their potential as therapeutic agents. By halting the proliferative cycle, these compounds can effectively control the growth of rapidly dividing cells. The precise molecular mechanisms governing this cell cycle arrest are complex and involve the modulation of various regulatory proteins that control the G1/S checkpoint. nih.gov

Polyamine-Mediated Control of Cell Proliferation Markers (e.g., Cyclin D1, p27)

The influence of spermine and its analogues on cell cycle progression is intimately linked to their ability to modulate the expression and activity of key cell cycle regulatory proteins, particularly Cyclin D1 and p27. nih.govnih.gov Cyclin D1 is a crucial protein that promotes the transition from the G1 to the S phase of the cell cycle, while p27 is a cyclin-dependent kinase inhibitor that acts as a negative regulator, halting cell cycle progression. immunologyresearchjournal.com

Research has shown that spermine can enhance the estradiol-induced transcription of the Cyclin D1 gene in breast cancer cells. nih.gov This effect contributes to cell proliferation. nih.gov The mechanism involves the activation of the p38 MAP kinase pathway and the subsequent phosphorylation of the activating transcription factor-2 (ATF-2), which then promotes Cyclin D1 gene expression. nih.gov

Conversely, conditions that inhibit cell spreading and proliferation, which can be influenced by polyamine levels, are associated with a failure to increase Cyclin D1 protein levels and a lack of downregulation of the cell cycle inhibitor p27. nih.gov This leads to a block in cell cycle progression in late G1. nih.gov The interplay between these positive and negative regulators is a critical determinant of whether a cell will proceed through the cell cycle or enter a state of arrest. immunologyresearchjournal.com

Table 1: Effects of Spermine and its Analogues on Cell Cycle Markers

| Compound/Condition | Cell Line | Effect on Cyclin D1 | Effect on p27 | Outcome on Cell Cycle | Reference |

|---|---|---|---|---|---|

| Spermine + Estradiol | MCF-7 Breast Cancer | Increased transcription | Not specified | Promotes proliferation | nih.gov |

| Non-spreading cells | Human Capillary Endothelial | Failure to increase | Failure to down-regulate | G1 arrest | nih.gov |

| Cytotoxic spermine analogues | MALME-3M Human Melanoma | Not specified | Not specified | G1 block | nih.gov |

Modulation of Cellular Signaling Cascades

Spermine and its analogues exert their cellular effects by interacting with and modulating a variety of intracellular signaling cascades. These pathways are crucial for transmitting signals from the cell surface to the nucleus, ultimately controlling fundamental cellular processes such as growth, proliferation, and inflammation.

Crosstalk with ERK1/2 and PI3K/AKT Pathways

The extracellular signal-regulated kinase (ERK1/2) and the phosphoinositide 3-kinase (PI3K)/AKT pathways are two of the most critical signaling cascades involved in cell survival, proliferation, and metabolism. nih.gov Research indicates that polyamines, including spermine, can modulate these pathways.

In breast cancer cells, phosphorylated ERK1/2 levels are significantly higher compared to non-cancerous breast cells, and while spermine treatment did not cause significant changes in its phosphorylation, the interplay between polyamines and this pathway is recognized. biorxiv.org The PI3K/AKT pathway is also a known target. Overexpression of spermidine/spermine N1-acetyltransferase (SSAT), an enzyme that catabolizes spermine, has been shown to suppress the phosphorylation of AKT in hepatocellular and colorectal carcinoma cells. oncotarget.com This suppression of the AKT pathway is a key mechanism through which SSAT inhibits tumor cell proliferation, migration, and invasion. oncotarget.com Furthermore, spermidine has been found to improve memory consolidation through the activation of the PI3K/Akt signaling pathway. nih.gov

These findings suggest that the modulation of the ERK1/2 and PI3K/AKT pathways is a significant mechanism by which spermine and its metabolic state can influence cellular functions, ranging from cancer progression to neurological processes.

Inhibition of Janus Kinase (JAK) Signaling and Cytokine Regulation

The Janus kinase (JAK) signaling pathway is a primary route for cytokine signaling, playing a pivotal role in the immune response and inflammation. creativebiomart.netaustinpublishinggroup.com When cytokines bind to their receptors, associated JAKs are activated, leading to the phosphorylation of Signal Transducers and Activators of Transcription (STATs). creativebiomart.net These activated STATs then move to the nucleus to regulate gene expression. creativebiomart.net

Recent studies have identified spermine as a direct inhibitor of JAK signaling. nih.gov Spermine can bind to the FERM and SH2 domains of JAK1, which impairs the interaction between JAK1 and cytokine receptors. nih.gov This action effectively suppresses the JAK1 phosphorylation that is triggered by various cytokines, including type I and II interferons, interleukin-2 (B1167480) (IL-2), and IL-6. nih.gov

By inhibiting JAK signaling, spermine acts as a metabolic brake on cytokine-mediated processes. nih.gov This has been shown to be particularly relevant in the context of autoimmune diseases, where prolonged activation of pathways like the type I interferon pathway can lead to pathogenesis. nih.gov The ability of spermine to broadly suppress cytokine signaling highlights its role as an important endogenous regulator of immune homeostasis. nih.govmdpi.com

Influence on NF-κB and MAPK Signaling Pathways

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central to the inflammatory response. nih.govaginganddisease.org Lipopolysaccharide (LPS), a potent inflammatory stimulus, activates both of these pathways. nih.gov

Spermidine, a closely related polyamine, has been shown to exert anti-inflammatory effects by suppressing the NF-κB pathway. nih.gov It achieves this by inhibiting the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in microglial cells. nih.gov This suppression leads to a decrease in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as inflammatory cytokines such as TNF-α and IL-6. nih.gov

Similarly, spermidine treatment has been associated with the inactivation of the MAPK signaling pathway in response to inflammatory stimuli. nih.govaginganddisease.org The MAPK pathway is another major route for extracellular signal transduction that is activated by inflammatory mediators. nih.gov In some contexts, spermine has been shown to enhance signaling through the p38 MAP kinase pathway to promote cell proliferation. nih.gov Furthermore, natural polyamines, including spermine, have been found to prevent the RANKL-mediated activation of NF-κB in preosteoclasts. nih.gov The enterovirus 71 (EV71) capsid protein VP1 can promote the expression of polyamine metabolism-related enzymes, leading to an upregulation of the SPD/NF-κB/IL-6 signaling pathway. amegroups.org

The modulation of both the NF-κB and MAPK pathways by spermine and its analogues underscores their significant role in controlling inflammation and cellular responses to external stressors.

Table 2: Summary of Spermine's Influence on Signaling Cascades

| Signaling Pathway | Effect of Spermine/Analogues | Cellular Outcome | Reference |

|---|---|---|---|

| ERK1/2 | Modest effects on phosphorylation | Involved in cell progression | biorxiv.org |

| PI3K/AKT | Suppression of AKT phosphorylation by SSAT | Inhibition of tumor growth and metastasis | oncotarget.com |

| JAK/STAT | Direct inhibition of JAK1 phosphorylation | Suppression of cytokine-mediated signaling | nih.gov |

| NF-κB | Inhibition of NF-κB translocation | Anti-inflammatory effects | nih.govnih.govamegroups.org |

| MAPK | Inactivation in response to inflammation; Activation of p38 MAPK | Anti-inflammatory effects; Promotion of proliferation | nih.govnih.govaginganddisease.org |

Polyamine Signaling in Quorum Sensing and Bacterial Virulence (e.g., Pseudomonas aeruginosa)

While the direct role of spermine in quorum sensing and virulence of Pseudomonas aeruginosa is an area of ongoing research, the broader involvement of polyamines in bacterial communication and pathogenicity is becoming increasingly evident. Polyamines, including spermine, can influence bacterial behavior by modulating gene expression and signaling pathways that are crucial for establishing infections.

In many bacterial species, polyamines are essential for biofilm formation, a key virulence factor that protects bacteria from host defenses and antibiotics. They contribute to the structural integrity of the biofilm matrix and can influence the expression of genes involved in adhesion and colonization.

Furthermore, polyamines can impact the production of other virulence factors, such as toxins and enzymes, by affecting the regulatory networks that control their expression. The interplay between polyamine metabolism and bacterial signaling systems highlights their importance in the complex processes of bacterial pathogenesis.

Mechanisms of Apoptosis and Programmed Cell Death

Spermine and its analogues are intricately involved in the regulation of apoptosis, or programmed cell death, a fundamental process for tissue homeostasis and development. nih.gov The cellular concentration of polyamines is critical; both depletion and excessive accumulation can trigger apoptotic pathways. nih.govlu.se

Depletion of intracellular polyamines, including spermine, has been shown to induce apoptosis through the mitochondria-mediated pathway. researchgate.netnih.gov This process involves the disruption of the mitochondrial membrane potential, leading to the release of pro-apoptotic factors like cytochrome c. nih.govnih.gov The release of these factors activates a cascade of caspases, which are proteases that execute the final stages of apoptosis by cleaving essential cellular proteins. researchgate.netnih.gov Overexpression of anti-apoptotic proteins, such as Bcl-2, can inhibit these effects. nih.gov

Conversely, excessively high levels of spermine or its analogues can also induce apoptosis. lu.se This can occur through the generation of reactive oxygen species (ROS) during their catabolism, leading to oxidative stress and subsequent cell death. lu.senih.gov Spermine-mediated apoptosis is often characterized by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. spandidos-publications.comwisdomlib.org This shift in the Bax/Bcl-2 ratio promotes mitochondrial dysfunction and the activation of caspases, such as caspase-3. spandidos-publications.comwisdomlib.org

The role of spermine in apoptosis is complex and can be cell-type specific. It can directly influence apoptotic machinery or act indirectly through its metabolic byproducts. oup.com For instance, some spermine analogues can induce apoptosis independent of caspase activation, suggesting multiple pathways of action. oup.com

Table 1: Effects of Polyamines on Apoptotic Factors

| Polyamine Level | Effect on Apoptosis | Key Molecular Events |

| Depletion | Induction | Disruption of mitochondrial membrane potential, release of cytochrome c, activation of caspases. researchgate.netnih.gov |

| Excess | Induction | Increased ROS production, increased Bax/Bcl-2 ratio, activation of caspase-3. nih.govspandidos-publications.comwisdomlib.org |

Role in Cellular Response to Environmental Stress

Mitigation of Oxidative Stress and Reactive Oxygen Species (ROS) Pathways

Spermine plays a dual role in managing oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov On one hand, spermine and other polyamines can act as direct scavengers of free radicals, protecting cellular components like DNA from oxidative damage. researchgate.netnih.gov

On the other hand, the catabolism of polyamines can itself generate ROS, such as hydrogen peroxide (H₂O₂). nih.gov However, under certain conditions, spermine can mitigate oxidative stress by enhancing the activity of antioxidant enzymes. For instance, the addition of spermine has been shown to increase the activities of glutathione-related antioxidant enzymes, which are crucial for detoxifying ROS. nih.govrsc.org

The role of spermine in the oxidative stress response is complex and context-dependent, involving both direct antioxidant activity and the modulation of cellular antioxidant defense systems. nih.govresearchgate.net

Polyamine Metabolism in Fungal Stress Response

In fungi, polyamines like spermine are crucial for responding to various environmental stresses. researchgate.netnih.gov The metabolism of these molecules is tightly regulated to help the fungus adapt to challenging conditions. nih.gov Fungal cells alter their polyamine concentrations in response to stressors, and this modulation is a key part of the stress response. nih.gov

Mutations in genes involved in polyamine biosynthesis can lead to increased sensitivity to different types of stress, indicating the protective role of these compounds. nih.gov Polyamines are thought to contribute to stress tolerance by controlling cellular signal transduction and modulating protein-protein interactions. researchgate.netnih.gov For instance, in response to oxidative stress, the export of spermine and spermidine in yeast is involved in timing the induction of antioxidant proteins and managing the cell cycle arrest, which are critical for survival. embopress.org

Furthermore, polyamines can function as ROS scavengers in fungi, and their metabolism is coordinated with other antioxidant pathways, like the glutathione (B108866) system, to regulate the cellular redox potential. biorxiv.orgsci-hub.se This integrated response helps the fungus to cope with oxidative damage and maintain cellular homeostasis.

Plant Stress Tolerance (e.g., High-Temperature, Salt Stress)

Polyamines, including spermine, are key regulators of plant responses to abiotic stresses such as high temperature and salinity. mdpi.comfrontiersin.org Accumulation of polyamines is a common metabolic response in plants subjected to these adverse conditions. mdpi.com

High-Temperature Stress: Exogenous application of spermine can enhance plant tolerance to heat stress. frontiersin.org This is achieved by improving the integrity of cell membranes and boosting the antioxidant defense system, which helps to mitigate the cellular damage caused by heat-induced oxidative stress. frontiersin.org For example, in trifoliate orange plants, spermine treatment was found to increase tolerance to combined high temperature and drought stress by enhancing antioxidant enzyme activities and quenching ROS. frontiersin.org

Salt Stress: Spermine plays a significant role in alleviating the detrimental effects of salt stress on plants. mdpi.comnih.gov It can improve plant growth under saline conditions by enhancing photosynthetic capacity and facilitating the metabolism of ROS. nih.govnih.gov The application of spermine can lead to the upregulation of genes involved in the Calvin cycle, which is central to carbon fixation during photosynthesis. mdpi.comnih.gov

Moreover, spermine can help maintain ion homeostasis by reducing the accumulation of toxic sodium ions (Na+) and increasing the uptake of essential nutrients like potassium (K+). mdpi.com Studies in various plant species, including wheat and rapeseed, have demonstrated that exogenous spermine or spermidine application can significantly improve salt tolerance by boosting the antioxidant defense system and protecting the photosynthetic machinery. mdpi.comnih.gov In some halophytes (salt-tolerant plants), spermidine pretreatment has been shown to enhance salt excretion, further contributing to salt tolerance. mdpi.com

Table 2: Role of Spermine in Plant Abiotic Stress Tolerance

| Stress Type | Mechanism of Spermine Action | Observed Effects |

| High-Temperature | Maintains membrane integrity, induces antioxidant defense systems. frontiersin.org | Increased tolerance, prevention of cellular injury. frontiersin.org |

| Salt Stress | Enhances photosynthetic capacity, scavenges ROS, improves ion homeostasis, upregulates Calvin cycle genes. mdpi.comnih.govnih.gov | Alleviated growth inhibition, reduced Na+ accumulation, increased K+ uptake, improved photosynthetic rates. mdpi.com |

Polyamine-Dependent Gene Expression and Regulation

Polyamines, including spermine, are fundamental regulators of gene expression at multiple levels, influencing transcription, post-transcriptional modifications, and translation. nih.govnih.govresearchgate.net Their cationic nature allows them to interact with negatively charged macromolecules such as DNA and RNA, thereby modulating their structure and function. nih.govportlandpress.com

Transcriptional Regulation: Polyamines can influence gene transcription by altering chromatin structure. nih.gov They have been shown to affect the accessibility of DNA to transcription factors, thereby either promoting or inhibiting the expression of specific genes. researchgate.net For instance, polyamines can positively regulate the transcription of growth-promoting genes like c-myc, c-fos, and c-jun, while negatively impacting the expression of growth-inhibiting genes. nih.gov

Post-Transcriptional and Translational Regulation: Polyamines also exert significant control at the post-transcriptional and translational levels. molbiolcell.orglu.se They can influence mRNA stability, transport, and the efficiency of translation. molbiolcell.org A key mechanism involves the regulation of histone acetyltransferases (HATs), enzymes that play a crucial role in epigenetic gene regulation. nih.govnih.gov Polyamines can stimulate the translation of HAT mRNAs, leading to increased histone acetylation and enhanced transcription of genes required for cell proliferation. nih.govnih.gov

Furthermore, in plants, the regulation of S-adenosylmethionine decarboxylase (SAMDC), a key enzyme in polyamine biosynthesis, occurs at the translational level and is dependent on polyamine concentrations. annualreviews.org This feedback mechanism allows the cell to maintain polyamine homeostasis. annualreviews.org

The regulatory effects of polyamines on gene expression are complex and can be both gene-specific and context-dependent, highlighting their integral role in cellular function and response to various stimuli.

Dysregulated Polyamine Metabolism in Disease Models (Mechanistic Studies)

The intricate balance of polyamines is crucial for normal cellular function, and its disruption is a key factor in the pathology of several diseases. Mechanistic studies in various disease models have illuminated how alterations in polyamine metabolism contribute to cellular and organismal dysfunction.

Altered Polyamine Ratios in Genetic Disorders (e.g., Snyder-Robinson Syndrome)

Snyder-Robinson Syndrome (SRS) is a rare X-linked genetic disorder that serves as a primary example of a disease caused by dysregulated polyamine metabolism. nih.govupenn.edu The syndrome arises from loss-of-function mutations in the SMS gene, which encodes the enzyme spermine synthase. nih.govnih.gov This enzyme catalyzes the final step in the polyamine biosynthesis pathway: the conversion of spermidine to spermine.

The genetic defect in SRS leads to a characteristic and pathognomonic biochemical signature: a significant accumulation of spermidine and a concomitant reduction in spermine levels. nih.govuzh.ch This imbalance results in a markedly elevated spermidine/spermine (SPD/SPM) ratio, which is a key diagnostic marker for the disease and often correlates with the severity of clinical symptoms. upenn.edunih.gov Studies using patient-derived cells, such as lymphoblasts and fibroblasts, have consistently demonstrated this altered ratio compared to cells from healthy individuals. nih.govuzh.chresearchgate.net

In lymphoblastoid cell lines derived from SRS patients, the SPD/SPM ratio can be dramatically higher than in wild-type cells. For instance, while wild-type lymphoblasts exhibit a SPD/SPM ratio of approximately 1.14, SRS patient-derived lines show ratios ranging from 3.76 to as high as 9.87. nih.gov Similarly, in cultured fibroblasts from SRS patients, the SPD/SPM ratio is significantly skewed. researchgate.net

The mechanistic consequences of this altered polyamine ratio are profound. The accumulation of spermidine is not benign; it leads to increased catabolism of this polyamine, generating toxic byproducts such as hydrogen peroxide (H₂O₂) and reactive aldehydes. nih.govcloudfront.net These metabolites can induce significant cellular stress, leading to lysosomal dysfunction, impaired autophagy, and mitochondrial damage. cloudfront.net Furthermore, the deficiency of spermine itself may contribute to the pathology, as spermine plays critical roles in regulating ion channels and stabilizing chromatin structure. The combination of spermidine toxicity and spermine deficiency is thought to underlie the multisystemic nature of SRS, which includes intellectual disability, osteoporosis, hypotonia, and seizures. nih.govupenn.edu

Interestingly, despite the accumulation of spermidine, cells from SRS patients often show decreased activity of ornithine decarboxylase (ODC), the first rate-limiting enzyme in polyamine biosynthesis, and reduced levels of putrescine. nih.gov This suggests that some compensatory feedback mechanisms remain active, although they are insufficient to correct the primary defect. Studies have also shown that the polyamine transport system in SRS cells remains functional, as treatment with exogenous spermine can lead to its uptake and a subsequent decrease in intracellular spermidine levels, thereby normalizing the SPD/SPM ratio in vitro. nih.gov

Table 1: Altered Polyamine Ratios in Snyder-Robinson Syndrome Patient-Derived Cells

| Cell Type | Condition | Spermidine/Spermine (SPD/SPM) Ratio | Reference |

|---|---|---|---|

| Lymphoblasts | Wild-Type (Control) | 1.14 | nih.gov |

| Lymphoblasts | SRS Patient 1 | 3.76 | nih.gov |

| Lymphoblasts | SRS Patient 2 | 8.72 | nih.gov |

| Lymphoblasts | SRS Patient 3 | 9.87 | nih.gov |

| Lymphoblasts | Control 1 | 0.12 | uzh.ch |

| Lymphoblasts | Control 2 | 0.10 | uzh.ch |

| Lymphoblasts | SRS Twin A | 0.02 | uzh.ch |

| Lymphoblasts | SRS Twin B | 0.05 | uzh.ch |

Mechanistic Contribution of Polyamines to Cancer-Related Cellular Processes (e.g., proliferation, metastasis inhibition in in vitro and animal models)